molecular formula C19H21N3O2S B2589752 propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate CAS No. 1207050-33-6

propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate

Cat. No.: B2589752
CAS No.: 1207050-33-6
M. Wt: 355.46
InChI Key: RJRNXJNSKAQTFN-UHFFFAOYSA-N
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Description

Propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. Key structural attributes include:

  • Position 2 substitution: A 2,5-dimethylphenyl group, which introduces steric bulk and electron-donating methyl groups.

For example, pyrazolo[1,5-a]pyrazine derivatives are often synthesized via cyclization of enaminones with pyrazole precursors in acetic acid , or by reacting thioether intermediates with activated halides .

Pyrazolo[1,5-a]pyrazine derivatives are pharmacologically relevant, with reported activities including antibacterial, anti-inflammatory, and enzyme-modulating effects .

Properties

IUPAC Name

propan-2-yl 2-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-12(2)24-18(23)11-25-19-17-10-16(21-22(17)8-7-20-19)15-9-13(3)5-6-14(15)4/h5-10,12H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRNXJNSKAQTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate typically involves multiple stepsThe final step involves the esterification of the sulfanyl group with propan-2-yl acetate under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols.

Scientific Research Applications

Propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analog 1: 2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Key Differences :

  • Position 2 substituent : 4-Methylphenyl (single methyl group) vs. 2,5-dimethylphenyl (two methyl groups). The latter increases steric hindrance and may enhance hydrophobic interactions.
  • Position 4 substituent: Sulfanylacetamide linked to a trifluoromethylphenyl group vs. a propan-2-yl ester.

Structural Analog 2: 2-(4-Ethoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine

Key Differences :

  • Position 2 substituent : 4-Ethoxyphenyl (electron-donating ethoxy group) vs. 2,5-dimethylphenyl. Ethoxy groups can enhance π-π stacking interactions but reduce steric bulk.
  • Position 4 substituent: Isobutylsulfanyl vs. sulfanylacetate ester.

Physicochemical Properties :

  • The acetate ester in the target compound likely confers higher water solubility than the isobutylsulfanyl group in Analog 2.
  • Isobutylsulfanyl may enhance membrane permeability due to increased lipophilicity.

Structural Analog 3: 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Core Difference :

  • Pyrazolo[1,5-a]pyrimidine (pyrimidine core) vs. pyrazolo[1,5-a]pyrazine (pyrazine core). Pyrimidine cores are more electron-deficient, affecting electronic distribution and binding interactions.

Substituent Comparison :

  • Dichlorophenyl and methylsulfanyl groups in Analog 3 vs. dimethylphenyl and sulfanylacetate in the target compound. Chlorine atoms increase electronegativity, while methylsulfanyl offers moderate lipophilicity.

Structural Insights :

  • Analog 3’s crystal structure reveals a dihedral angle of 54.9° between the pyrazolopyrimidine core and aryl group , suggesting moderate planarity. Similar conformational analysis for the target compound could predict its binding mode.

Tabulated Comparison of Key Features

Feature Target Compound Analog 1 Analog 2 Analog 3
Core Structure Pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrimidine
Position 2 Substituent 2,5-Dimethylphenyl 4-Methylphenyl 4-Ethoxyphenyl 2,4-Dichlorophenyl
Position 4 Substituent Sulfanylacetate (propan-2-yl ester) Sulfanylacetamide (trifluoromethylphenyl) Isobutylsulfanyl Methylsulfanyl
Electronic Effects Electron-donating (methyl), polar (ester) Electron-withdrawing (CF₃, amide) Electron-donating (ethoxy), lipophilic Electron-withdrawing (Cl), lipophilic
Predicted Solubility Moderate (ester enhances polarity) Low (amide, CF₃) Low (isobutyl) Low (Cl, methylsulfanyl)

Biological Activity

Propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrazolo derivatives, characterized by the presence of a pyrazolo[1,5-a]pyrazine moiety linked to a sulfanyl group. The molecular formula is C16H20N2O2SC_{16}H_{20}N_2O_2S, with a molecular weight of approximately 320.41 g/mol.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study highlighted that pyrazolo compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.

CompoundActivityMechanism
This compoundModerateInhibition of cell wall synthesis
Similar Pyrazolo CompoundsSignificantDisruption of membrane integrity

Anticancer Activity

Several studies have reported the anticancer potential of pyrazolo derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Case Study:
In vitro studies on human cancer cell lines demonstrated that pyrazolo derivatives can significantly reduce cell viability at concentrations as low as 10 µM. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective properties. It has been proposed that the compound can modulate neurotransmitter systems, particularly serotonin receptors.

Experimental Findings:
A study investigating the effects on serotonin receptor activity revealed that similar compounds could enhance serotonin uptake in neuronal cells, suggesting potential applications in treating mood disorders.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: Compounds may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with neurotransmitter receptors can alter signaling pathways.
  • Oxidative Stress Reduction: Some derivatives have shown antioxidant properties that protect cells from oxidative damage.

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